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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198

Get Quote

Part 1: Executive Summary & Strategic Value
In the high-stakes landscape of hit-to-lead optimization, 6-Chloro-2-fluoro-3-methylphenol
represents a "privileged building block"—a scaffold pre-loaded with electronic and steric

features that address common medicinal chemistry failure modes.

Unlike generic phenols, this tri-substituted arene offers a unique tripartite advantage:

Metabolic Blocking: The 3-methyl group sterically hinders CYP450 oxidation at a typically

vulnerable position.

Electronic Modulation: The 2-fluoro substituent lowers the pKa of the phenolic hydroxyl (via

inductive withdrawal), enhancing bioisosteric interactions and potentially improving

membrane permeability compared to non-fluorinated analogs.[1]

Orthogonal Reactivity: The 6-chloro handle provides a site for late-stage diversification via

Palladium-catalyzed cross-coupling, allowing the phenol to serve as a core hub rather than

just a terminal appendage.
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This guide details the application of this compound in antiviral research (specifically HCV

inhibitors) and provides validated protocols for its integration into complex small molecule

libraries.[1]

Part 2: Chemical Profile & Handling
Property Data Relevance in Synthesis

CAS Number 261762-91-8
Unique identifier for

procurement.

Formula C₇H₆ClFO MW: 160.57 g/mol .

Acidity (Predicted pKa) ~7.5 - 8.5

More acidic than cresol (pKa

~10) due to F/Cl electron

withdrawal; facilitates O-

alkylation/arylation under

milder basic conditions.

Physical State Solid/Low-melt solid Easy to handle; weighable.

Solubility DCM, MeCN, THF
Compatible with standard

organic synthesis solvents.[1]

Safety Advisory: As a halogenated phenol, this compound is corrosive and toxic if absorbed.[1]

All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves,

goggles).

Part 3: Application Protocols
Workflow A: O-Arylation via Benzyne Intermediate (HCV
Inhibitor Synthesis)
Based on methodologies utilized in antiviral discovery (e.g., WO2013064538).[1]

Context: Traditional diaryl ether synthesis (Ullmann coupling) often requires high temperatures

(100°C+) and copper catalysts, which can degrade sensitive fluorinated scaffolds.[1] This

protocol uses a Kobayashi Aryne Insertion strategy, allowing the formation of the C-O bond at

room temperature.[1]
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Mechanism:
The reaction utilizes a silyl-aryl triflate precursor. Fluoride (from CsF) triggers the elimination of

the silyl and triflate groups, generating a highly reactive "benzyne" intermediate in situ.[1] The

6-Chloro-2-fluoro-3-methylphenol acts as the nucleophile, attacking the benzyne to form the

diaryl ether.

Protocol:
Materials:

Substrate: 6-Chloro-2-fluoro-3-methylphenol (1.0 equiv)

Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)[1]

Reagent: Cesium Fluoride (CsF) (3.0 equiv) - Must be anhydrous.[1]

Solvent: Acetonitrile (MeCN) - Anhydrous.[1]

Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet. Cool to room temperature.

Solubilization: Charge the flask with 6-Chloro-2-fluoro-3-methylphenol (e.g., 35 g, 0.218

mol) and CsF (100 g, 0.654 mol). Add anhydrous MeCN (350 mL).

Note: The suspension may be thick; ensure efficient stirring.

Addition: Dissolve 2-(Trimethylsilyl)phenyl triflate (65 g, 0.218 mol) in MeCN (100 mL). Add

this solution dropwise to the reaction mixture over 20–30 minutes via an addition funnel.

Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed

30°C.[1]

Reaction: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours under nitrogen.

Quench: Carefully pour the reaction mixture into 10% aqueous potassium carbonate or water

to quench excess fluoride and benzyne.[1]
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.[1]

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow B: Late-Stage Diversification via Suzuki-
Miyaura Coupling
Context: The 6-Chloro position is sterically crowded but electronically activated by the ortho-

hydroxyl (or ether) group. This protocol describes the coupling of the protected phenol to an

aryl boronic acid.[1]

Protocol:
Materials:

Substrate: O-Methylated derivative of 6-Chloro-2-fluoro-3-methylphenol (to prevent

catalyst poisoning by free OH).

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).[1]

Base: K₃PO₄ (3.0 equiv).[1]

Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Procedure:

Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen

is the enemy of this reaction.

Assembly: In a reaction vial, combine the chloro-substrate (1.0 equiv), Aryl Boronic Acid (1.5

equiv), Base, and Catalyst.

Inertion: Seal the vial and purge with Argon x3.

Heating: Heat to 90°C for 4–6 hours.
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Tip: If conversion is low due to steric hindrance (the 2-F and 1-OR groups flank the

reaction site), switch to a high-energy microwave protocol: 120°C for 30 mins.[1]

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with

water, and concentrate.[1]

Part 4: Visualization of Reaction Pathways[1]
The following diagram illustrates the two primary workflows described above, highlighting the

divergence point based on the specific drug design goal (Ether formation vs. Biaryl synthesis).
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Figure 1: Divergent synthetic pathways for 6-Chloro-2-fluoro-3-methylphenol in medicinal

chemistry.

Part 5: References
Hepatitis C Virus Inhibitor Synthesis:

Source: World Intellectual Property Organization (WIPO).[1]

Title: WO2013064538A1 - Substituted benzylamine compounds, their use in medicine,

and in particular the treatment of hepatitis c virus (hcv) infection.[1]

Relevance: Describes the specific use of 6-Chloro-2-fluoro-3-methylphenol in a

Kobayashi aryne insertion reaction (Page 45, Step 1).
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Link:[1]

Fluorine in Medicinal Chemistry:

Source: Journal of Medicinal Chemistry.[2]

Title: Fluorine in Medicinal Chemistry.[3][4][5]

Relevance: Foundational text on how fluorine substitution (like the 2-F in this compound)

affects pKa, lipophilicity, and metabolic stability.[1]

Link: [J. Med.[1] Chem. Review (Purser et al.)]([Link]1]

Benzyne Chemistry in Synthesis:

Source: Chemical Reviews.

Title: The Revival of Benzyne Chemistry in Natural Product Synthesis and Medicinal

Chemistry.[1]

Relevance: Validates the mechanistic approach used in Protocol A.

Link:[1]

Compound Data & Sourcing:

Source: ChemicalBook.[6]

Title: 6-CHLORO-2-FLUORO-3-METHYLPHENOL Product Properties.[7][8][9][10][11][12]

[13][14]

Link:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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